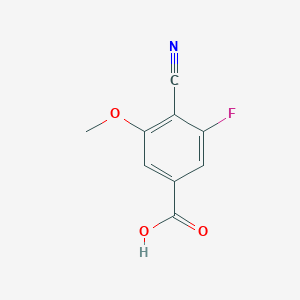
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is a chemical compound with the molecular formula C25H26O5 . It is also known by its synonyms 2,5-Anhydro-1-O-trityl-D-mannitol and (2R,3S,4S,5R)-2-(hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol .
Synthesis Analysis
The synthesis of this compound can be achieved from Triphenylmethyl Chloride and 2,5-Anhydro-D-mannitol .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with two hydroxyl groups and a hydroxymethyl group attached to it. Additionally, a triphenylmethyl group is attached to the ring via an oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 406.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 .Wissenschaftliche Forschungsanwendungen
Structural Analysis
The molecular structure and bonding patterns of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol have been characterized, revealing insights into its physical and chemical properties. For instance, the compound's esterified side shows distinct bond lengths and angles compared to the unesterified side, indicating structural changes upon esterification. The molecule also exhibits a specific conformation and hydroxymethyl group dispositions, contributing to its unique structural features. These structural insights are crucial for understanding the compound's reactivity and potential applications in various scientific fields (Voll et al., 1993).
Chemical Synthesis and Derivatives
This compound is a versatile building block in organic synthesis, particularly in the creation of C-nucleoside structures. Its derivative, 2,5-anhydro-D-glucitol, is generated from D-mannitol through a dehydration process, and further chemical manipulations lead to various useful compounds. For instance, 2,5-anhydro-4,6-di-O-benzyl-D-glucitol and other derivatives have been synthesized, showcasing the compound's potential in the synthesis of complex organic molecules (de Siqueira et al., 2013).
Biochemical Interactions
The biochemical interactions and potential therapeutic applications of this compound have been studied, especially in relation to enzyme inhibition and substrate mimicry. The compound and its derivatives have been examined as substrates and inhibitors for various enzymes, revealing their potential in therapeutic interventions and metabolic studies. These studies highlight the compound's role in enzymatic processes and its potential application in developing treatments or understanding metabolic pathways (Dills et al., 1982).
Industrial and Biotechnological Applications
Beyond its role in scientific research, this compound and its derivatives have practical applications in various industries. Mannitol, a related compound, is widely used in food, pharmaceutical, medical, and chemical sectors. The biotechnological production of mannitol involves fermentation processes, showcasing the compound's industrial relevance and the potential of its derivatives in commercial applications (Saha & Racine, 2011).
Wirkmechanismus
Target of Action
The primary target of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is the metabolic processes of gluconeogenesis and glycogenolysis in the liver . These processes are crucial for maintaining glucose homeostasis in the body.
Mode of Action
This compound acts as an antimetabolic fructose analogue . This decrease in ATP signals eating behavior in rats through a vagal nerve mechanism .
Biochemical Pathways
The compound affects the biochemical pathways of gluconeogenesis and glycogenolysis . By inhibiting these pathways, it disrupts the normal production of glucose in the liver, leading to a decrease in ATP levels . This decrease in ATP triggers a signal for eating behavior in rats .
Pharmacokinetics
Its adme properties would likely be influenced by its molecular structure and weight
Result of Action
The primary result of the action of this compound is an increase in food intake in rats . This is due to the compound’s ability to decrease ATP levels in the liver, which signals eating behavior .
Biochemische Analyse
Biochemical Properties
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions due to the presence of the triphenylmethyl group. This compound is known to interact with enzymes involved in carbohydrate metabolism, potentially inhibiting or modifying their activity .
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may inhibit certain enzymes involved in glycolysis, leading to changes in cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as hexokinase and phosphofructokinase, affecting the levels of metabolites and the overall metabolic flux. This compound may also influence the activity of coenzymes and other metabolic regulators .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its transport across cell membranes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound may be directed to specific organelles such as the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular function. The localization of this compound can impact its activity and function within the cell .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c26-16-21-23(27)24(28)22(30-21)17-29-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-24,26-28H,16-17H2/t21-,22-,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMBPTJJSYKEAD-MOUTVQLLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H](O4)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

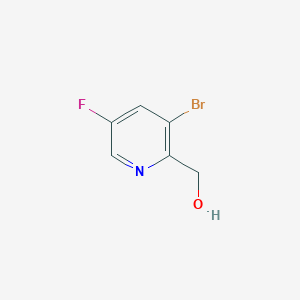
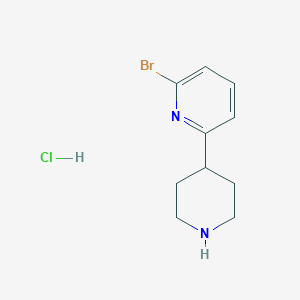
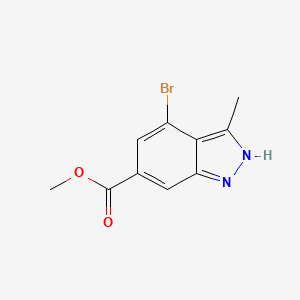
![5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate](/img/structure/B1381745.png)
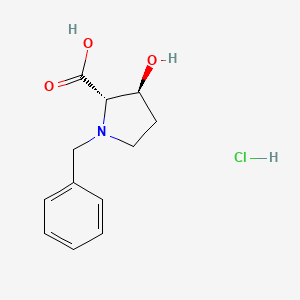

![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)

![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1381754.png)
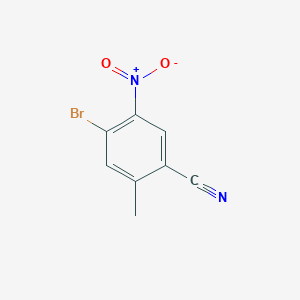
![4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1381757.png)

